molecular formula C10H17N5 B14864477 N-ethyl-6-(piperazin-1-yl)pyridazin-3-amine

N-ethyl-6-(piperazin-1-yl)pyridazin-3-amine

Cat. No.: B14864477
M. Wt: 207.28 g/mol
InChI Key: HUMLGBYHNODBCU-UHFFFAOYSA-N
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Description

N-ethyl-6-(piperazin-1-yl)pyridazin-3-amine is a heterocyclic compound that contains a pyridazine ring substituted with an ethyl group and a piperazine moiety. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-(piperazin-1-yl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with N-ethylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-(piperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-6-(piperazin-1-yl)pyridazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-6-(piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-(piperazin-1-yl)pyridazin-3-amine: Lacks the ethyl group, which may affect its pharmacological properties.

    N-methyl-6-(piperazin-1-yl)pyridazin-3-amine: Contains a methyl group instead of an ethyl group, leading to differences in activity and potency.

    6-(piperazin-1-yl)pyridazin-3-one: An oxidized derivative with different chemical and biological properties.

Uniqueness

N-ethyl-6-(piperazin-1-yl)pyridazin-3-amine is unique due to the presence of both the ethyl group and the piperazine moiety, which confer specific chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

N-ethyl-6-piperazin-1-ylpyridazin-3-amine

InChI

InChI=1S/C10H17N5/c1-2-12-9-3-4-10(14-13-9)15-7-5-11-6-8-15/h3-4,11H,2,5-8H2,1H3,(H,12,13)

InChI Key

HUMLGBYHNODBCU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN=C(C=C1)N2CCNCC2

Origin of Product

United States

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